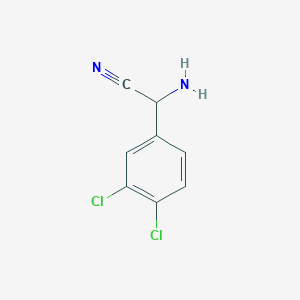

Amino(3,4-dichlorophenyl)acetonitrile, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino(3,4-dichlorophenyl)acetonitrile, also known as 2-Amino-2-(3,4-dichlorophenyl)acetonitrile, is a chemical compound with the CAS Number: 91481-25-3 . It has a molecular weight of 201.05 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The molecular formula of Amino(3,4-dichlorophenyl)acetonitrile is C8H6Cl2N2 . The InChI Code is 1S/C8H6Cl2N2/c9-6-2-1-5 (3-7 (6)10)8 (12)4-11/h1-3,8H,12H2 .Physical and Chemical Properties Analysis

Amino(3,4-dichlorophenyl)acetonitrile is a solid substance . It has a molecular weight of 201.05 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and has inhibitory effects on CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.54 .Scientific Research Applications

Synthesis Applications

Amino(3,4-dichlorophenyl)acetonitrile serves as a precursor in the synthesis of complex molecules. For example, it has been used in the one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes, demonstrating its utility in constructing thiophene cores that are pertinent in pharmaceutical contexts (Zhang et al., 2014). Additionally, its electrochemical oxidation has led to the discovery of new classes of photoluminescent materials, highlighting its potential in developing electronic and optoelectronic devices (Ekinci et al., 2000).

Biological Activity Studies

This compound has also been a focus in the study of biological activities. A specific derivative, oximino(2,6-dichlorophenyl)acetonitrile, has been identified as a potent inhibitor of Carbonyl Reductase, an enzyme implicated in resistance to anticancer treatments. This highlights its potential therapeutic significance (Amankrah et al., 2021).

Material Science and Adsorption Studies

In material science, derivatives of Amino(3,4-dichlorophenyl)acetonitrile have been utilized in the synthesis of water-dispersible, amino acid-modified polythiophenes. These materials have shown high effectiveness as adsorbents for the removal of methylene blue from aqueous solutions, presenting an avenue for environmental cleanup applications (Mishra et al., 2017).

Surface Chemistry

The compound's derivatives have been used to create tightly bound layers on surfaces for the attachment of biomolecules, demonstrating its role in surface chemistry and potential applications in biosensing technologies (Fau et al., 2011).

Safety and Hazards

Future Directions

While specific future directions for Amino(3,4-dichlorophenyl)acetonitrile were not found in the search results, it’s worth noting that similar compounds have been studied for their potential as antibiotics and antifungal leads . This suggests that Amino(3,4-dichlorophenyl)acetonitrile could potentially be explored in similar contexts.

Properties

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJOTGFCYGNHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)